molecular formula C14H19N3OS B14098872 4-(3-propan-2-yloxypropylamino)-1H-quinazoline-2-thione

4-(3-propan-2-yloxypropylamino)-1H-quinazoline-2-thione

Cat. No.: B14098872
M. Wt: 277.39 g/mol
InChI Key: PKTMNRJVAGZWPG-UHFFFAOYSA-N
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Description

4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione is a synthetic organic compound with a complex structure that includes a quinazoline core and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-aminobenzamide with carbon disulfide to form the quinazoline-2-thione core. This intermediate is then reacted with 3-(propan-2-yloxy)propylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Thione Compounds: Compounds with a thione group, such as thioacetamide, which is used in organic synthesis.

Uniqueness

4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

4-(3-propan-2-yloxypropylamino)-1H-quinazoline-2-thione

InChI

InChI=1S/C14H19N3OS/c1-10(2)18-9-5-8-15-13-11-6-3-4-7-12(11)16-14(19)17-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H2,15,16,17,19)

InChI Key

PKTMNRJVAGZWPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=NC(=S)NC2=CC=CC=C21

Origin of Product

United States

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